
4-Bromo-2-(pentan-3-yl)-2H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-(pentan-3-yl)-2H-1,2,3-triazole is an organic compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by the presence of a bromine atom at the fourth position and a pentan-3-yl group at the second position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(pentan-3-yl)-2H-1,2,3-triazole can be achieved through various synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. The reaction typically requires a copper(I) catalyst and proceeds under mild conditions to form the triazole ring.
-
Step 1: Synthesis of Azide
- Starting material: 4-Bromo-2-(pentan-3-yl)aniline
- Reagent: Sodium azide (NaN₃)
- Solvent: Dimethylformamide (DMF)
- Conditions: Stirring at room temperature for several hours
-
Step 2: Cycloaddition Reaction
- Starting material: Azide from Step 1
- Reagent: Alkyne (e.g., propargyl alcohol)
- Catalyst: Copper(I) iodide (CuI)
- Solvent: Tetrahydrofuran (THF)
- Conditions: Heating at 60°C for several hours
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
化学反応の分析
Types of Reactions
4-Bromo-2-(pentan-3-yl)-2H-1,2,3-triazole can undergo various chemical reactions, including:
-
Substitution Reactions
- Reagents: Nucleophiles (e.g., amines, thiols)
- Conditions: Mild heating or room temperature
- Products: Substituted triazoles
-
Oxidation Reactions
- Reagents: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate)
- Conditions: Aqueous or organic solvents
- Products: Oxidized derivatives
-
Reduction Reactions
- Reagents: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)
- Conditions: Anhydrous solvents
- Products: Reduced triazoles
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alcohols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dimethylformamide, tetrahydrofuran, ethanol
Major Products
The major products formed from these reactions include various substituted triazoles, oxidized derivatives, and reduced triazoles, depending on the specific reagents and conditions used.
科学的研究の応用
4-Bromo-2-(pentan-3-yl)-2H-1,2,3-triazole has several scientific research applications:
-
Medicinal Chemistry
- Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
-
Biological Studies
- Investigated for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
-
Agrochemicals
- Employed in the development of pesticides and herbicides due to its ability to inhibit specific biological pathways in pests and weeds.
-
Material Science
- Utilized in the synthesis of functional materials, such as polymers and coatings, with specific properties for industrial applications.
作用機序
The mechanism of action of 4-Bromo-2-(pentan-3-yl)-2H-1,2,3-triazole involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In biological systems, it may interfere with cellular processes, leading to antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
- 4-Bromo-2-methyl-2H-1,2,3-triazole
- 4-Bromo-2-ethyl-2H-1,2,3-triazole
- 4-Bromo-2-propyl-2H-1,2,3-triazole
Comparison
4-Bromo-2-(pentan-3-yl)-2H-1,2,3-triazole is unique due to the presence of the pentan-3-yl group, which imparts specific steric and electronic properties
特性
分子式 |
C7H12BrN3 |
|---|---|
分子量 |
218.09 g/mol |
IUPAC名 |
4-bromo-2-pentan-3-yltriazole |
InChI |
InChI=1S/C7H12BrN3/c1-3-6(4-2)11-9-5-7(8)10-11/h5-6H,3-4H2,1-2H3 |
InChIキー |
BXTVARMWEBJOJT-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)N1N=CC(=N1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3-Iodo-1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B13172565.png)
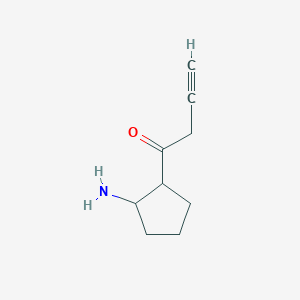
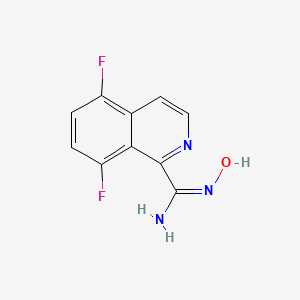
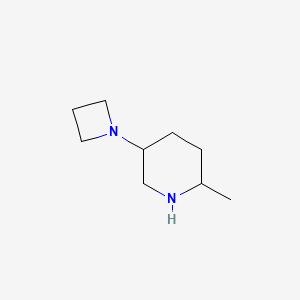

![Methyl 2-chloro-5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13172590.png)

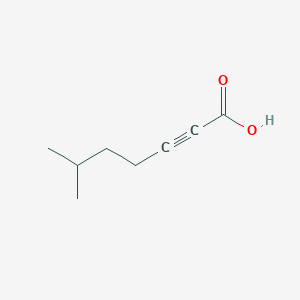
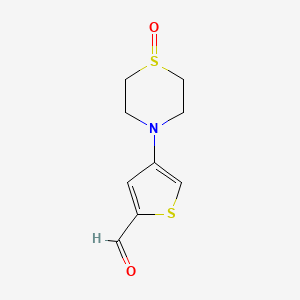
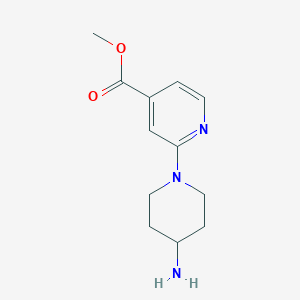

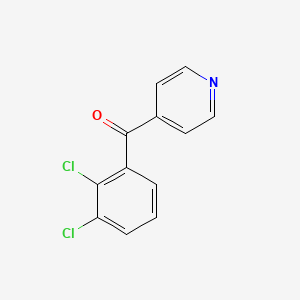
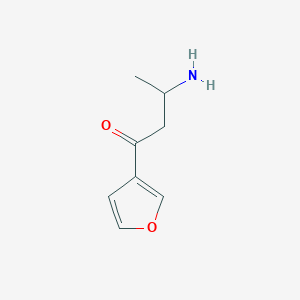
![1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclobutan-1-ol](/img/structure/B13172658.png)
